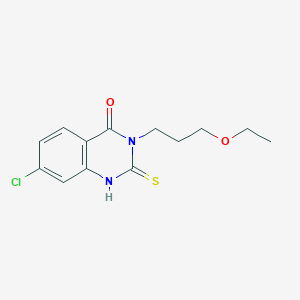
7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound . The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms in the molecule .
Synthesis Analysis
The synthesis of a chemical compound refers to the process by which the compound is produced. This can involve various chemical reactions, with specific reagents and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis
This involves studying the transformations that the compound undergoes when it reacts with other substances. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the characteristics of the compound, such as its melting point, boiling point, density, solubility, and chemical stability .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Antimicrobial Agents : Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, a study by El-Azab (2007) synthesized a series of substituted 2-mercaptoquinazolinones, demonstrating broad-spectrum antimicrobial activities. These compounds serve as potential templates for designing more potent antimicrobial agents (El-Azab, 2007).
Antitubercular and Antibacterial Properties
- Antitubercular and Antibacterial Evaluation : Anand et al. (2011) prepared and evaluated a series of quinazolin-4(3H)-ones for antitubercular activity against Mycobacterium tuberculosis. The study identified compounds with activity equivalent to the standard drug isoniazid, also highlighting their antibacterial efficacy against Gram-positive and Gram-negative bacteria (Anand et al., 2011).
Antiviral Applications
- SARS-CoV-2 and MERS-CoV Treatments : Research on 2-aminoquinazolin-4(3H)-one derivatives by Lee et al. (2021) revealed their inhibitory effects on SARS-CoV-2 and MERS-CoV, with certain derivatives showing potent activities without cytotoxicity. This illustrates the potential of quinazolinone derivatives in developing antiviral therapeutics (Lee et al., 2021).
Antihypertensive Screening
- Antihypertensive Activity : A study by Rahman et al. (2014) synthesized derivatives of quinazolines linked with isoxazole and screened them for antihypertensive activity. This research indicated that certain compounds exhibited significant antihypertensive effects, suggesting the potential of quinazolinone derivatives in treating hypertension (Rahman et al., 2014).
Antitumor Agents
- Antitumor Activity : Alanazi et al. (2013) designed and synthesized 2-(substituted thio)-3-phenethylquinazolin-4(3H)-one derivatives, evaluating them for in vitro antitumor activity. Certain compounds demonstrated selective activities against various cancer cell lines, highlighting the potential of quinazolinone derivatives as antitumor agents (Alanazi et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-chloro-3-(3-ethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-2-18-7-3-6-16-12(17)10-5-4-9(14)8-11(10)15-13(16)19/h4-5,8H,2-3,6-7H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGUNJBJQKGJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

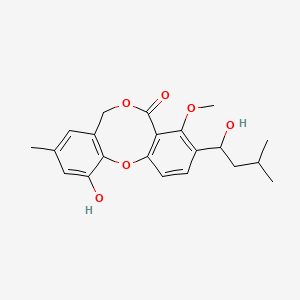
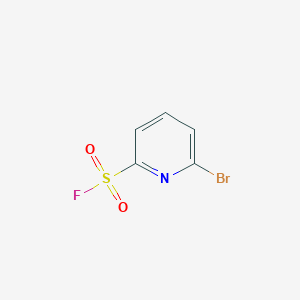
![N-[cyano(2-methoxyphenyl)methyl]-2-[(3,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2611808.png)
![2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2611809.png)
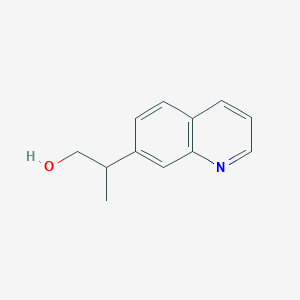
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2611811.png)
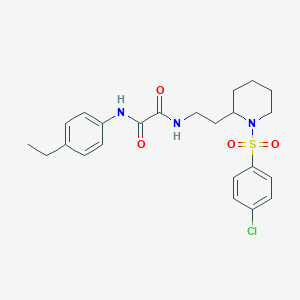
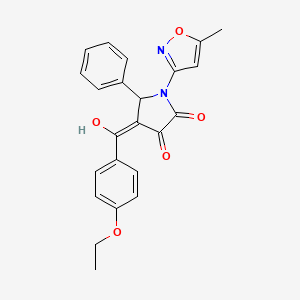
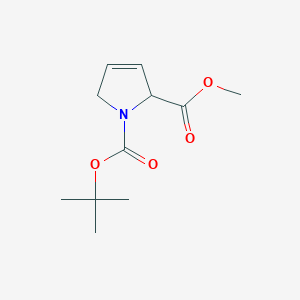
![methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2611818.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-yl]amino}acetamide](/img/structure/B2611819.png)
![1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2611821.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone](/img/structure/B2611823.png)